molecular formula C11H7Cl2NO2S B2710100 (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate CAS No. 672950-01-5

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate

Cat. No.: B2710100
CAS No.: 672950-01-5
M. Wt: 288.14
InChI Key: PELFHXGDUZRKCG-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a chemical compound with the molecular formula C11H7Cl2NO2S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atoms and the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Overview

(2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate is a thiazole derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of chlorine atoms and a thiazole ring, contributes to its diverse biological properties. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2O2S. The compound features a thiazole ring that enhances its reactivity and biological interaction potential.

Property Value
Molecular FormulaC12H10Cl2N2O2S
Molecular Weight305.19 g/mol
CAS Number1216305-01-9
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to altered enzyme activity, influencing various biological pathways. Research indicates that the thiazole component may facilitate binding to target sites, while the benzoate group may affect solubility and bioavailability.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

In a comparative study, this compound was found to be more effective than traditional antibiotics against certain strains of bacteria and fungi .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies indicated that the compound inhibits cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

In a study conducted by Srivastava et al., the antimicrobial efficacy of several thiazole derivatives was evaluated. Among them, this compound showed potent activity against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans .

Investigation of Anticancer Properties

A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the anticancer effects of various thiazole derivatives. The results indicated that this compound significantly reduced viability in cancer cell lines through apoptosis pathways .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(4-8)10(15)16-6-9-5-14-11(13)17-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFHXGDUZRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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